molecular formula C16H10ClNO2 B5162667 5-(4-chlorophenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone

5-(4-chlorophenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone

Cat. No. B5162667
M. Wt: 283.71 g/mol
InChI Key: OJYPFGLLPHYPLS-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone, commonly known as furanone, is a chemical compound with a unique structure. It has been the focus of many scientific studies due to its potential applications in various fields, including pharmaceuticals, agriculture, and food science.

Scientific Research Applications

Alkylation and Synthesis of Quinoline Derivatives

5-(4-chlorophenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone, along with similar furanones, demonstrates significant application in organic synthesis. A study by Elmagd (2011) explored the behavior of such furanones as alkylating agents. These compounds were synthesized and then reacted with anhydrous aluminium chloride, leading to the formation of dienes and quinoline derivatives through both intermolecular and intramolecular alkylation modes. This method offers a novel approach for synthesizing quinoline derivatives, which are significant in medicinal chemistry (Elmagd, 2011).

Role in Heterocyclic Chemistry

Furanones like 5-(4-chlorophenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone serve as key intermediates in the synthesis of various heterocyclic compounds. Aniskova, Grinev, and Yegorova (2017) discussed the synthesis of biologically active compounds containing pyrimidine and pyridazine fragments using arylmethylidene derivatives of furan-2(3H)-ones. Their study underscores the importance of these furanones in constructing molecules containing nitrogen-containing bases, highlighting their versatility in heterocyclic chemistry (Aniskova, Grinev, & Yegorova, 2017).

Applications in Photocycloaddition Reactions

In the field of photochemistry, furanones, including those similar to 5-(4-chlorophenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone, have been used in photocycloaddition reactions. For example, Fort et al. (2014) presented a photochemical approach using N-Boc-protected furanones as starting materials to produce conformationally restricted bis-pyrrolidines. This study highlights the potential of furanones in the synthesis of complex organic structures via photochemical processes (Fort, Woltering, Alker, & Bach, 2014).

Synthesis of Novel Organic Compounds

Furanones, akin to 5-(4-chlorophenyl)-3-(3-pyridinylmethylene)-2(3H)-furanone, are instrumental in the synthesis of novel organic compounds. Kumar et al. (2018) synthesized new organic compounds using furanones and determined their structures through X-ray diffraction. This study showcases the role of furanones in developing new chemical entities with potential applications in various fields (Kumar, Battini, Ahmed, Ali, & Gupta, 2018).

properties

IUPAC Name

(3E)-5-(4-chlorophenyl)-3-(pyridin-3-ylmethylidene)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-14-5-3-12(4-6-14)15-9-13(16(19)20-15)8-11-2-1-7-18-10-11/h1-10H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYPFGLLPHYPLS-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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